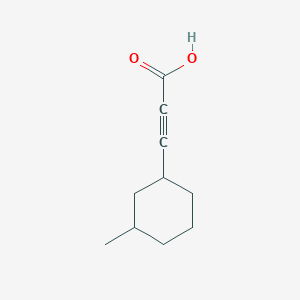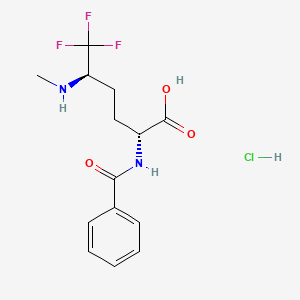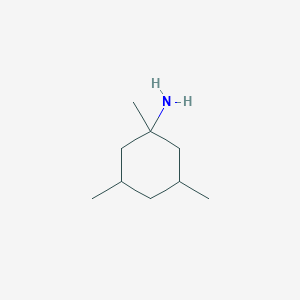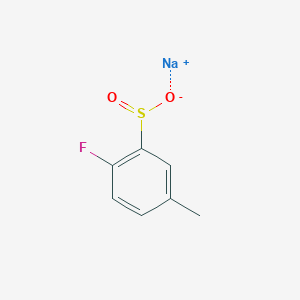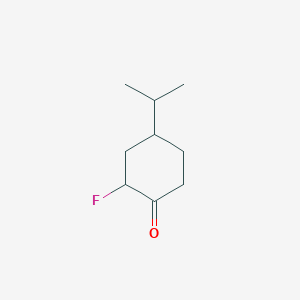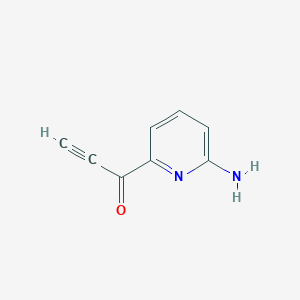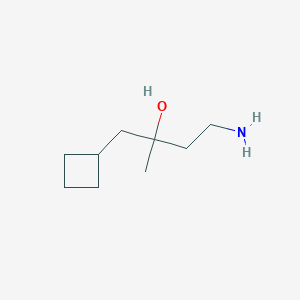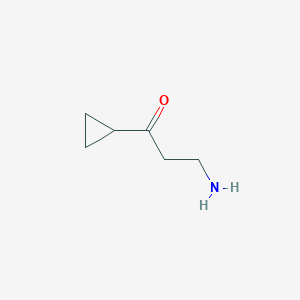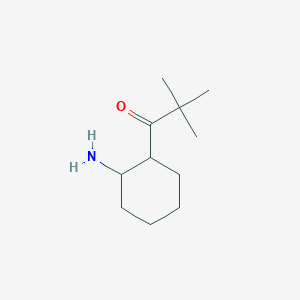
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aliphatic amines It is characterized by a cyclohexyl ring substituted with an amino group and a dimethylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one can be synthesized through several routes. One common method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
This reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Another method involves the alkylation of ammonia using cyclohexanol. This reaction is also catalyzed by metal catalysts and proceeds under similar conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the dimethylpropanone moiety.
Aminocaproic acid: Contains an amino group but has a different carbon backbone.
Thiourea derivatives: Contain amino groups and are used in similar applications
Uniqueness
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of a cyclohexyl ring, an amino group, and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3 |
Clave InChI |
QDHVPCFGDGPHKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1CCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)

